(S)-1-Benzyl-3-hydroxypiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-benzylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTCOAGPVHRUFO-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91599-79-0 | |
| Record name | (S)-1-Benzyl-3-hydroxypiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Properties of S 1 Benzyl 3 Hydroxypiperidine
The distinct chemical and physical properties of (S)-1-Benzyl-3-hydroxypiperidine underpin its utility in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Appearance | Solid |
| Boiling Point | 296.8±33.0 °C at 760 mmHg |
| Density | 1.1±0.1 g/cm³ |
| Chirality | (S)-configuration |
Data sourced from multiple references. pipzine-chem.comnih.gov
Synthesis and Manufacturing Processes
The synthesis of (S)-1-Benzyl-3-hydroxypiperidine can be achieved through various routes, often involving asymmetric synthesis or the resolution of a racemic mixture.
One common approach involves the reduction of a corresponding ketone, 1-benzyl-3-piperidone. This can be accomplished using chiral reducing agents or through enzymatic reduction, which can offer high enantioselectivity. For instance, ketoreductases have been employed for the asymmetric reduction of N-protected 3-piperidones to yield the corresponding (S)-hydroxy derivative. mdpi.comchemicalbook.com
Another strategy is the chemical resolution of racemic 1-benzyl-3-hydroxypiperidine. This involves reacting the racemic mixture with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. The desired enantiomer is subsequently recovered from the separated salt. chemicalbook.comgoogle.com
More advanced catalytic asymmetric methods are also being developed. These can involve the use of rhodium catalysts in asymmetric reductive Heck reactions of pyridine (B92270) derivatives to construct the chiral piperidine (B6355638) ring with high enantioselectivity. nih.govorganic-chemistry.org
Physicochemical Properties
The physicochemical characteristics of (S)-1-Benzyl-3-hydroxypiperidine influence its behavior in chemical reactions and its handling.
| Property | Description |
| Appearance | Typically a white to off-white solid. cymitquimica.com |
| Melting Point | Literature values report a melting point in the range of 50-55°C. nxydchem.com |
| Solubility | Generally soluble in organic solvents. pipzine-chem.comcymitquimica.com |
| Stability | Should be protected from light and moisture and stored away from strong oxidizing agents. nxydchem.com |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of (S)-1-Benzyl-3-hydroxypiperidine. While specific spectra are dependent on the experimental conditions, typical data would include:
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons of the benzyl (B1604629) group, the protons on the piperidine (B6355638) ring, and the proton of the hydroxyl group. The chemical shifts and coupling patterns of the piperidine protons would provide information about their stereochemical environment.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct peaks for each unique carbon atom in the molecule, including the carbons of the benzyl group and the piperidine ring.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z 191.27) and characteristic fragmentation patterns. echemi.com
Applications in Research and Development
Asymmetric Synthesis Approaches
Asymmetric synthesis provides a direct route to chiral molecules, avoiding the need for separating enantiomers from a racemic mixture. Several catalytic and biological methods have been developed for the enantioselective synthesis of chiral 3-hydroxypiperidines.
Enantioselective Catalysis in Piperidine (B6355638) Ring Formation
Enantioselective catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. wikipedia.org This approach has been successfully applied to the synthesis of chiral piperidines through various transformations, including asymmetric hydrogenation and cross-coupling reactions.
Asymmetric Hydrogenation:
Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds, involving the addition of hydrogen across a double bond in a substrate molecule with spatial selectivity. wikipedia.orgajchem-b.com In the context of piperidine synthesis, this often involves the reduction of prochiral pyridinium (B92312) salts or related unsaturated precursors. For instance, iridium-catalyzed asymmetric hydrogenation of α-heteroaryl-N-benzylpyridinium salts has been shown to produce enantioenriched piperidines with high enantioselectivity (up to 99.3:0.7 er). acs.org While this specific example focuses on 2-substituted piperidines, the underlying principle of using chiral catalysts, such as those with MeO-BoQPhos ligands, to guide the stereochemical outcome of hydrogenation is broadly applicable. acs.org
Another approach involves the rhodium-catalyzed asymmetric hydrogenation of tetrahydropyridines, which can be accessed from the partial reduction of pyridine (B92270). nih.govorganic-chemistry.org This method provides access to a variety of enantioenriched 3-substituted piperidines. nih.gov The key step is a rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate, yielding 3-substituted tetrahydropyridines with high enantioselectivity. nih.govorganic-chemistry.org Subsequent reduction of the tetrahydropyridine (B1245486) furnishes the desired chiral piperidine. nih.gov
Other Catalytic Methods:
Beyond hydrogenation, other catalytic methods have been developed. A notable example is the rhodium-catalyzed asymmetric construction of 3-hydroxypiperidones from N-allylglyoxylamides. thieme-connect.com This process involves a Norrish-Yang type photocyclization followed by a rhodium-catalyzed restructuring of the resulting vinyl β-lactam to form the 3-hydroxypiperidone scaffold with high enantiomeric excess. thieme-connect.com Additionally, palladium-catalyzed deconstructive amination of bridged δ-lactam-γ-lactones offers a stereocontrolled route to highly decorated 3-hydroxy-2-piperidinone carboxamides. nih.gov
Table 1: Examples of Enantioselective Catalysis for Chiral Piperidine Synthesis
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |
| [Ir(COD)Cl]₂/MeO-BoQPhos | α-Heteroaryl-N-benzylpyridinium salts | 2-(Hetero)arylpiperidines | Up to 99.3:0.7 er | acs.org |
| [Rh(cod)OH]₂/(S)-Segphos | Phenyl pyridine-1(2H)-carboxylate and phenyl boronic acid | 3-Phenyltetrahydropyridine | High ee | nih.govorganic-chemistry.org |
| [Rh(OH)(cod)]₂/Chiral Ligand | N-Allylglyoxylamides | 3-Hydroxypiperidones | Up to 98% ee | thieme-connect.com |
| Palladium Catalyst | Bridged δ-lactam-γ-lactones | 3-Hydroxy-2-piperidinone carboxamides | High diastereoselectivity | nih.gov |
Bioreduction Strategies for Chiral Hydroxypiperidines
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.gov For the synthesis of chiral hydroxypiperidines, ketoreductases (KREDs) have proven to be particularly effective.
These enzymes catalyze the asymmetric reduction of a ketone to a chiral alcohol. mdpi.com The synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the anticancer drug ibrutinib, has been achieved with high efficiency through the asymmetric reduction of N-Boc-3-piperidone catalyzed by a ketoreductase. mdpi.com To regenerate the expensive cofactor (NADH or NADPH) required by the ketoreductase, a coenzyme regeneration system is often employed, typically involving a second enzyme like glucose dehydrogenase (GDH). mdpi.com
Researchers have optimized this process by co-expressing both the ketoreductase and glucose dehydrogenase in the same host cell, such as E. coli. mdpi.com This co-expression strategy improves catalytic efficiency by ensuring a balanced activity ratio between the two enzymes. mdpi.com Under optimized conditions, both the conversion of the substrate and the optical purity of the (S)-N-Boc-3-hydroxypiperidine product can exceed 99%. mdpi.com
Furthermore, a chemo-enzymatic approach has been developed that combines the chemical reduction of pyridinium salts to tetrahydropyridines with a biocatalytic cascade involving an amine oxidase and an ene-imine reductase (EneIRED). nih.gov This one-pot reaction converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with precise stereochemistry. nih.gov
Table 2: Bioreduction for the Synthesis of Chiral Hydroxypiperidines
| Enzyme System | Substrate | Product | Key Features | Reference |
| Ketoreductase (KRED) and Glucose Dehydrogenase (GDH) | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99% conversion, >99% optical purity | mdpi.com |
| Amine Oxidase / Ene-Imine Reductase (EneIRED) Cascade | N-substituted tetrahydropyridines | 3- and 3,4-substituted piperidines | One-pot chemo-enzymatic dearomatization | nih.gov |
| Carbonyl Reductases (HeCR and DbCR) | N-protected-4-piperidones | Four stereoisomers of 3-substituted-4-hydroxypiperidines | High stereoselectivity (>99% ee) | nih.gov |
Chiral Pool Synthesis from Precursor Molecules
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the existing stereochemistry of the starting material to construct the target chiral molecule.
For the synthesis of chiral 3-hydroxypiperidines, various chiral precursors have been employed. For example, (3S,4S)-1-Benzyl-4-N-benzylamino-3-hydroxypiperidine has been efficiently synthesized from (S)-pyroglutaminol. tandfonline.com Another strategy involves the use of 2-deoxy-D-ribose to control the stereochemistry of the 4,3-amino alcohol moiety in a chiral 4-amino-3-hydroxypiperidine. rsc.org
The synthesis of this compound itself can be achieved from precursors like gamma-azido methyl-gamma-butyrolactone. google.com This involves a catalytic ring expansion reaction followed by reduction to yield 3-hydroxypiperidine (B146073), which is then benzylated. google.com
Chemical Resolution Techniques
Chemical resolution is a method for separating a racemic mixture into its individual enantiomers. This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties.
Diastereomeric Salt Formation for Enantiomeric Separation
Diastereomeric salt formation is a classical and widely used method for resolving racemic amines and carboxylic acids. nii.ac.jpwikipedia.org In the case of racemic 1-benzyl-3-hydroxypiperidine, a chiral acid can be used as a resolving agent. The basic nitrogen atom of the piperidine reacts with the acidic resolving agent to form a pair of diastereomeric salts. libretexts.org These diastereomers have different solubilities, allowing for their separation by fractional crystallization. wikipedia.orglibretexts.org
For example, the resolution of racemic N-benzyl-3-hydroxypiperidine can be achieved using (-)-camphor-10-sulfonic acid (CSA) in a suitable solvent like acetone. quickcompany.in The diastereomeric salts of the (3R)- and (3S)-enantiomers are formed, and due to their different solubilities, the CSA salt of the (3R)-diastereomer can be selectively crystallized and separated. quickcompany.in Similarly, D-pyroglutamic acid has been used as a resolving agent for 3-hydroxypiperidine. google.com After separation, the desired enantiomer can be recovered by treating the diastereomeric salt with a base to neutralize the resolving agent. libretexts.org
Table 3: Diastereomeric Salt Resolution of 3-Hydroxypiperidine Derivatives
| Racemic Compound | Resolving Agent | Separated Diastereomer | Reference |
| N-benzyl-3-hydroxypiperidine | (-)-Camphor-10-sulfonic acid | CSA salt of (3R)-diastereomer | quickcompany.in |
| 3-hydroxypiperidine | D-Pyroglutamic acid | (S)-3-hydroxypiperidine D-pyroglutamate | google.com |
| Phenylsuccinic acid | (-)-proline | Diastereomeric salts | libretexts.org |
Kinetic Resolution Methods
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leading to the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. nih.gov
Enzymatic Kinetic Resolution:
Enzymes, particularly lipases, are frequently used for the kinetic resolution of racemic alcohols and amines. researchgate.netnih.gov In the context of hydroxypiperidines, this can involve the enantioselective acylation of the hydroxyl group. nih.gov For example, the enzymatic kinetic resolution of racemic 2-piperidineethanol (B17955) has been studied using various lipases. nih.gov Although this example focuses on a 2-substituted piperidine, the principle is applicable to 3-hydroxypiperidines. The enzyme selectively acylates one enantiomer, leaving the other enantiomer unreacted and thus resolved. nih.gov
Chemical Kinetic Resolution:
Non-enzymatic kinetic resolution methods have also been developed. One such method involves the use of a chiral lithium amide to effect the kinetic resolution of racemic epoxides, which can be precursors to hydroxypiperidines. researchgate.net For example, the kinetic resolution of (±)-1-benzyl-3,4-epoxypiperidine using a chiral lithium amide derived from (+)-(S)-2-[(pyrrolidin-1-yl)methyl]pyrrolidine yielded enantiomerically pure (−)-(3R,4S)-1-benzyl-3,4-epoxypiperidine and enriched (−)-(R)-1-benzyl-3-hydroxy-1,2,3,6-tetrahydropyridine. researchgate.net
Another approach is the catalytic kinetic resolution of disubstituted piperidines by enantioselective acylation using a chiral hydroxamic acid in combination with an achiral N-heterocyclic carbene (NHC). nih.gov This method has been shown to provide good selectivity factors for the resolution of disubstituted piperidines. nih.gov
Racemization Strategies for Enantiomer Recycling
In the synthesis of chiral molecules, resolution techniques often result in the production of an undesired enantiomer. Economically viable processes necessitate the recycling of this "wrong" isomer. Racemization, the conversion of an enantiomer into a racemic mixture, provides a powerful tool for this purpose.
The mechanism of this base-mediated racemization is believed to proceed through a planar intermediate, which facilitates the loss of stereochemistry at the chiral center. While effective, this method requires careful control of reaction conditions, as prolonged heating can lead to decomposition of the product.
| Parameter | Condition | Outcome | Reference |
| Reactant | (R)- or this compound | Racemic N-benzyl-3-hydroxypiperidine | epo.orggoogle.com |
| Reagent | Strong base (e.g., KOH, NaOH, LiOH) | Racemization | epo.org |
| Temperature | 120-300°C | Formation of racemic mixture | epo.org |
| Molar Ratio (Substrate:Base) | 1:1 to 1:5 | Efficient racemization | epo.org |
Ring Construction and Expansion Strategies
The formation of the piperidine ring is a fundamental challenge in the synthesis of this compound and its analogues. Various strategies, including cyclization reactions, ring expansion from smaller heterocyclic precursors, and the transformation of aromatic systems, have been developed to construct this key structural motif.
Cyclization Reactions in Piperidine Skeleton Formation
Intramolecular cyclization is a widely employed strategy for the synthesis of the piperidine skeleton. nih.govnih.govprepchem.com This approach involves the formation of a new bond within a single molecule to create the cyclic structure. nih.gov A variety of methods fall under this category, each with its own advantages and limitations.
One common approach is the reductive amination of a suitable dicarbonyl or keto-aldehyde precursor. This method, however, can sometimes be hampered by the use of toxic reagents and harsh reaction conditions. nih.govbeilstein-journals.org Another powerful technique is radical cyclization , which can be initiated by various means to form the piperidine ring. nih.gov For example, the radical cyclization of 1,6-enynes can be initiated through borane (B79455) addition and subsequent oxidation. nih.gov
Electrophilic cyclization and aza-Michael reactions also represent important routes to piperidine derivatives. nih.gov In recent years, metal-catalyzed cyclizations, utilizing catalysts based on gold, palladium, or copper, have gained prominence due to their high efficiency and selectivity. nih.govacs.org For instance, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov
| Cyclization Method | Key Features | Reference |
| Reductive Amination | Utilizes dicarbonyl or keto-aldehyde precursors. | nih.govbeilstein-journals.org |
| Radical Cyclization | Can be initiated by various methods, including borane addition to enynes. | nih.gov |
| Electrophilic Cyclization | An important route for piperidine synthesis. | nih.gov |
| Aza-Michael Reaction | A key strategy for forming the piperidine ring. | nih.gov |
| Metal-Catalyzed Cyclization | Employs catalysts like gold, palladium, or copper for high efficiency. | nih.govacs.org |
Ring Expansion from Pyrrolidine (B122466) Precursors
An alternative to de novo ring construction is the expansion of a pre-existing smaller ring system. The conversion of pyrrolidine precursors into piperidines offers a unique synthetic pathway. While less common than direct cyclization, ring expansion methods can provide access to specific substitution patterns that might be difficult to achieve otherwise.
Recent research has explored palladium-catalyzed allylic amine rearrangements for the two-carbon homologation of pyrrolidines to their corresponding azepane and azocane (B75157) counterparts, highlighting the potential of ring expansion strategies for nitrogen-containing heterocycles. chemrxiv.org Although direct one-carbon ring expansion of pyrrolidines to piperidines is a challenging transformation, various methodologies have been developed for the expansion of other small rings to access larger cyclic systems. researchgate.net The development of general and efficient methods for the one-carbon ring expansion of pyrrolidines to piperidines remains an active area of research.
Transformations of Pyridine Derivatives
Pyridine, an inexpensive and readily available aromatic heterocycle, serves as a versatile starting material for the synthesis of saturated piperidine rings. nih.gov The transformation of pyridine derivatives into 3-hydroxypiperidines typically involves reduction of the aromatic ring.
A common and effective route involves the alkylation of 3-hydroxypyridine (B118123) with a benzyl halide, such as benzyl chloride or benzyl bromide, to form a 1-benzyl-3-hydroxypyridinium salt. dtic.milquickcompany.in This quaternary ammonium (B1175870) salt is then reduced, typically using a reducing agent like sodium borohydride, to yield racemic 1-benzyl-3-hydroxypiperidine. dtic.milquickcompany.in This racemic mixture can then be resolved to obtain the desired (S)-enantiomer.
Another approach involves the initial hydrogenation of 3-hydroxypyridine using a noble metal catalyst to produce 3-hydroxypiperidine, which is then N-benzylated. patsnap.com However, this method can be costly due to the use of expensive catalysts and may require harsh reaction conditions. patsnap.com
| Starting Material | Reagents | Product | Reference |
| 3-Hydroxypyridine | 1. Benzyl halide2. Sodium borohydride | 1-Benzyl-3-hydroxypiperidine | dtic.milquickcompany.in |
| 3-Hydroxypyridine | 1. H₂, Noble metal catalyst2. Benzyl halide | 1-Benzyl-3-hydroxypiperidine | patsnap.com |
Stereoselective Derivatization at the Hydroxyl Group
The hydroxyl group at the C3 position of this compound is a primary site for functionalization, enabling the introduction of various substituents while retaining the stereochemical integrity of the chiral center.
O-Alkylation and O-Arylation: The hydroxyl group can be readily converted to its corresponding ether. Standard Williamson ether synthesis conditions, employing a base such as sodium hydride (NaH) to deprotonate the alcohol followed by reaction with an alkyl or aryl halide, are effective. The choice of solvent and temperature can be optimized to maximize yield and minimize side reactions.
Esterification: Ester derivatives are commonly prepared through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base like triethylamine (B128534) or pyridine. Alternatively, coupling reactions using a carboxylic acid with activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) provide a milder route to ester formation. These methods allow for the introduction of a wide range of ester functionalities with varying steric and electronic properties.
The table below summarizes common stereoselective derivatization reactions at the hydroxyl group:
| Reaction Type | Reagents | Product |
| O-Alkylation | NaH, Alkyl halide (e.g., CH₃I) | (S)-1-Benzyl-3-methoxypiperidine |
| O-Arylation | NaH, Aryl halide (e.g., C₆H₅F) | (S)-1-Benzyl-3-phenoxypiperidine |
| Esterification (Acyl Chloride) | Acyl chloride (e.g., CH₃COCl), Et₃N | (S)-1-Benzyl-3-acetoxypiperidine |
| Esterification (Coupling) | Carboxylic acid, DCC/EDC | (S)-1-Benzyl-3-acyloxypiperidine |
N-Alkylation and N-Functionalization Reactions
The tertiary nitrogen atom of the piperidine ring is another key site for chemical modification, most notably through N-debenzylation followed by subsequent functionalization.
N-Debenzylation: The removal of the N-benzyl group is a crucial step to enable further derivatization at the nitrogen atom. nxydchem.com Catalytic hydrogenation is a common and efficient method, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. quickcompany.ingoogle.com This reaction cleaves the benzyl group, yielding the corresponding secondary amine, (S)-3-hydroxypiperidine. quickcompany.in Alternative methods for N-debenzylation include the use of strong Lewis acids, though this can sometimes lead to side reactions. researchgate.net A base-promoted method using potassium tert-butoxide in DMSO with oxygen has also been reported for the N-debenzylation of various nitrogen-containing heterocycles. researchgate.net
N-Alkylation and N-Arylation: Once the benzyl group is removed, the resulting secondary amine can undergo a variety of N-functionalization reactions. N-alkylation can be achieved by reacting the debenzylated piperidine with alkyl halides in the presence of a base like potassium carbonate or diisopropylethylamine. researchgate.net Reductive amination provides another route to N-alkylation. N-arylation can be accomplished through Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond with aryl halides.
N-Acylation and N-Sulfonylation: The secondary amine can also be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to introduce amide and sulfonamide functionalities, respectively. These reactions expand the diversity of accessible derivatives from the this compound scaffold.
The following table outlines key N-functionalization reactions:
| Reaction Type | Reagents/Conditions | Intermediate/Product |
| N-Debenzylation | H₂, Pd/C | (S)-3-Hydroxypiperidine |
| N-Alkylation | Alkyl halide, K₂CO₃ | (S)-N-Alkyl-3-hydroxypiperidine |
| N-Arylation | Aryl halide, Pd catalyst, base | (S)-N-Aryl-3-hydroxypiperidine |
| N-Acylation | Acyl chloride, base | (S)-N-Acyl-3-hydroxypiperidine |
Introduction of Additional Stereogenic Centers
The existing stereocenter in this compound can direct the formation of new stereogenic centers, allowing for the synthesis of diastereomerically enriched compounds.
Diastereoselective Reductions: Oxidation of the hydroxyl group to a ketone yields 1-benzyl-3-piperidone. Subsequent reduction of the ketone can be performed using various reducing agents. The stereochemical outcome of the reduction is influenced by the choice of reagent and reaction conditions, potentially leading to the formation of either the syn or anti diastereomer of the corresponding 3-hydroxy-4-substituted piperidine derivative.
Diastereoselective Alkylation: The carbon atoms adjacent to the existing functional groups can be functionalized to introduce new stereocenters. For example, deprotonation of the carbon alpha to a carbonyl group (if introduced by oxidation) can be followed by alkylation. The approach of the electrophile can be influenced by the stereochemistry of the existing chiral center, leading to diastereoselective formation of the product.
Ring Expansion/Contraction: Ring expansion of related pyrrolidine systems has been used to synthesize 3-hydroxypiperidines, demonstrating a method to create the piperidine ring with controlled stereochemistry. tandfonline.comwhiterose.ac.uk A synthesis of (3S,4S)-1-Benzyl-4-N-benzylamino-3-hydroxypiperidine from (S)-pyroglutaminol illustrates the creation of additional stereocenters on the piperidine ring. tandfonline.com
The table below provides examples of reactions that introduce additional stereogenic centers:
| Reaction Type | Starting Material | Reagents | Product |
| Diastereoselective Reduction | 1-Benzyl-3-piperidone | NaBH₄ | (±)-cis-1-Benzyl-3-hydroxypiperidine |
| Diastereoselective Synthesis | (S)-Pyroglutaminol | Multi-step synthesis | (3S,4S)-1-Benzyl-4-N-benzylamino-3-hydroxypiperidine |
| Carboxylation | 1-Benzyl-3-piperidone hydrochloride | KCN, HCl | 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid |
Spectroscopic Techniques for Configuration and Conformation Elucidation
Spectroscopy is a cornerstone in the structural analysis of this compound, providing definitive evidence for its absolute configuration and predominant conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra offer detailed information about the connectivity and stereochemical environment of each atom.
In ¹H NMR analysis, the chemical shifts and coupling constants of the piperidine ring protons are particularly informative. The proton at the chiral center (C3), bonded to the hydroxyl group, typically appears as a multiplet. Its coupling constants with adjacent methylene (B1212753) protons can help deduce the dihedral angles and thus the preferred conformation of the ring, which is generally a chair form. The benzyl group introduces characteristic signals in the aromatic region (approximately 7.2-7.4 ppm) and a singlet or AB quartet for the benzylic methylene protons (around 3.5 ppm).
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The position of the C3 signal is influenced by the hydroxyl group, while the signals for the other ring carbons provide further evidence for the chair conformation. The orientation of the bulky benzyl group, whether axial or equatorial, significantly impacts the chemical shifts of the ring carbons due to steric effects.
Table 1: Representative NMR Data for 1-Benzyl-3-hydroxypiperidine Derivatives Note: Exact chemical shifts (δ) can vary based on the solvent and specific derivative.
| Nucleus | Assignment | Typical Chemical Shift (δ) in ppm | Key Observations |
|---|---|---|---|
| ¹H | Aromatic (C₆H₅) | 7.22 - 7.32 | Multiplet corresponding to the five phenyl protons. |
| ¹H | Benzylic (CH₂) | ~3.54 | Singlet, indicating free rotation of the C-N bond. |
| ¹H | H-3 (CH-OH) | ~3.5 - 4.2 | Broad multiplet; its width and coupling constants indicate its axial or equatorial position. |
| ¹H | Piperidine Ring (CH₂) | 1.1 - 3.0 | A complex series of multiplets for the remaining ring protons. |
| ¹³C | Aromatic (C₆H₅) | 126 - 139 | Multiple signals for the phenyl carbons. rsc.org |
| ¹³C | C-3 (CH-OH) | ~62 - 66 | Signal for the carbon bearing the hydroxyl group. rsc.org |
| ¹³C | Benzylic (CH₂) | ~59 - 63 | Signal for the benzylic carbon. rsc.org |
| ¹³C | Piperidine Ring (C2, C4, C5, C6) | 21 - 54 | Signals corresponding to the other carbons of the piperidine ring. rsc.org |
Chiroptical techniques are essential for confirming the absolute configuration of chiral molecules like this compound. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light.
Optical rotation is a fundamental chiroptical measurement. The (S)-enantiomer is expected to rotate plane-polarized light in the opposite direction to its (R)-enantiomer. For instance, (R)-(-)-1-Benzyl-3-hydroxypiperidine has a reported specific rotation of [α]D ≈ -12° (c=1 in methanol), which implies that the corresponding (S)-enantiomer will have a positive rotation of approximately +12° under the same conditions. sigmaaldrich.com This measurement is a routine method to verify the enantiomeric identity of a sample.
For more complex cases or to provide unambiguous proof of configuration, other methods like Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) can be employed. These techniques provide a full spectrum of chiroptical activity. By comparing the experimentally measured ECD or VCD spectrum with spectra predicted by quantum chemical calculations for the (S) and (R) configurations, the absolute stereochemistry can be definitively assigned. nih.gov
Theoretical and Computational Conformational Studies
Computational chemistry provides deep insights into the conformational preferences of this compound. Using methods like Density Functional Theory (DFT), the potential energy surface of the molecule can be explored to identify stable conformers and the energy barriers between them.
For a substituted piperidine ring, the chair conformation is overwhelmingly preferred over boat or twist-boat forms. nih.gov The primary conformational question for this compound concerns the orientation of the benzyl and hydroxyl substituents—whether they adopt an axial or equatorial position on the chair frame.
Generally, bulky substituents like a benzyl group prefer the equatorial position to minimize steric hindrance (A-value strain). Therefore, the most stable conformation is expected to feature an equatorial benzyl group. The preference for the C3-hydroxyl group is more nuanced. While it is smaller than the benzyl group, its orientation can be influenced by other factors, including hydrogen bonding. Computational models can quantify the energy difference between the conformer with an equatorial hydroxyl group and the one with an axial hydroxyl group, predicting their relative populations at equilibrium. These calculations often align with experimental observations from NMR. nih.gov
Hydrogen Bonding Interactions and Their Stereochemical Influence
The hydroxyl group in this compound is a key functional group capable of acting as both a hydrogen bond donor and acceptor. Hydrogen bonding can occur either between molecules (intermolecular) or within the same molecule (intramolecular).
An intramolecular hydrogen bond can form between the hydroxyl proton and the lone pair of electrons on the piperidine nitrogen atom. The feasibility of this interaction is highly dependent on the conformation of the ring. For this bond to form, the distance and angle between the -OH group and the nitrogen must be favorable, which typically occurs when the hydroxyl group is in the equatorial position. This interaction can provide additional stability to the equatorial-hydroxyl conformer, further increasing its population relative to the axial conformer. This stabilization directly influences the stereochemical environment and can affect the molecule's reactivity and interactions with other molecules, such as biological receptors.
Role as a Key Intermediate in Bioactive Molecule Synthesis
This compound serves as a crucial starting material or intermediate in the synthesis of numerous complex bioactive molecules. lookchem.com Its piperidine core is a common motif in many natural products and synthetic drugs. chemicalbook.comajchem-a.com The presence of both a secondary amine (after debenzylation) and a hydroxyl group allows for a variety of chemical modifications, enabling the construction of diverse molecular architectures. nxydchem.com
For instance, it is a key intermediate in the synthesis of compounds like benidipine, a potent calcium channel blocker. patsnap.com The hydroxyl group can be readily oxidized to a ketone or converted to other functional groups, while the benzyl group on the nitrogen can be selectively removed to allow for further derivatization. nxydchem.com This flexibility makes it a versatile synthon for creating libraries of compounds for high-throughput screening.
A notable application is in the chemoenzymatic synthesis of trans-3-amino-4-hydroxypiperidines, where this compound is utilized in a process demonstrating high enantioselectivity.
Design and Synthesis of Piperidine-Containing Drug Candidates
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. This compound provides a readily available chiral pool for the synthesis of these important therapeutic agents. researchgate.net
The specific stereochemistry of this compound plays a crucial role in determining the biological activity and selectivity of the final drug candidate. The three-dimensional arrangement of the substituents on the piperidine ring dictates how the molecule interacts with its biological target, such as a receptor or an enzyme. By using the (S)-enantiomer, chemists can design molecules that fit precisely into the binding site of a target, leading to enhanced potency and reduced off-target effects. This enantioselective interaction is fundamental to the development of safer and more effective medicines.
The physicochemical properties of a drug molecule, which are influenced by its structure, significantly impact its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). The piperidine ring, and the substituents attached to it, can be modified to optimize these properties. For example, the lipophilicity of a molecule, a key factor in its ability to cross cell membranes, can be fine-tuned by altering the groups attached to the this compound scaffold. This strategic modification is essential for ensuring that a drug reaches its target in the body in sufficient concentrations to be effective.
The piperidine moiety is a common feature in many centrally acting agents. This compound serves as a valuable scaffold for the development of drugs targeting the central nervous system (CNS). nxydchem.comchemimpex.com It is used in the synthesis of compounds that modulate the activity of various neurotransmitter systems, making it a key building block for potential treatments for conditions like depression, anxiety, and other neurological disorders. chemimpex.com For instance, it is a precursor for dopamine (B1211576) and 5-HT receptor modulators, which are important in the treatment of psychosis. nxydchem.com
The piperidine scaffold is also a key structural element in a number of anticancer agents. nih.gov this compound can be incorporated into molecules designed to inhibit cancer cell proliferation. For example, derivatives of this compound have been investigated for their potential to act as antiproliferative agents against various cancer cell lines. nih.gov
| Drug Candidate/Derivative | Cancer Cell Line | Reported Activity |
| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives | A549, MCF7, HCT116, PC3 | Antiproliferative activity nih.gov |
This compound is a valuable starting material for the synthesis of various enzyme inhibitors. The specific stereochemistry of the molecule is often crucial for achieving potent and selective inhibition. For example, it has been used in the development of inhibitors for enzymes such as acetylcholinesterase (AChE) and histone deacetylases (HDACs), which are targets for the treatment of Alzheimer's disease. nih.gov
| Enzyme Target | Therapeutic Area | Role of this compound |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Scaffold for inhibitor design nih.gov |
| Histone Deacetylases (HDACs) | Alzheimer's Disease, Cancer | Building block for dual inhibitors nih.gov |
| Monoacylglycerol Lipase (MAGL) | Neurological Disorders | Precursor for inhibitor synthesis unisi.it |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The this compound scaffold is a valuable chiral building block in medicinal chemistry, offering a three-dimensional structure that can be strategically modified to probe interactions with biological targets. Structure-activity relationship (SAR) studies on derivatives of this compound have been instrumental in the development of potent and selective ligands for various receptors, including sigma receptors and histamine (B1213489) receptors. These studies typically involve systematic modifications of the N-benzyl group, the hydroxyl group at the 3-position, and the piperidine ring itself to understand the structural requirements for optimal biological activity.
Derivatives as Sigma-1 Receptor Modulators
Research into the development of selective sigma-1 (σ1) receptor modulators has utilized the this compound core. The σ1 receptor is a unique intracellular protein implicated in a range of neurological disorders, making it an attractive therapeutic target. A key SAR study explored a series of 3- and 4-hydroxypiperidine (B117109) compounds to delineate the structural features governing potency and selectivity for the σ1 receptor versus the dopamine D4 receptor. chemrxiv.org
In this study, the (S)-3-hydroxypiperidine core was kept constant while the N-benzyl substituent was varied. The resulting data revealed critical insights into the pharmacophore for σ1 receptor binding. chemrxiv.org
Key Research Findings:
Role of the N-substituent: The nature of the substituent on the piperidine nitrogen was found to be a critical determinant of σ1 receptor affinity. A simple N-benzyl group provided a baseline affinity, which could be significantly modulated by substitutions on the benzyl ring or its replacement with other aromatic or heteroaromatic systems.
Impact of Stereochemistry: The (S)-configuration of the 3-hydroxypiperidine was shown to be important for activity, highlighting the stereospecific nature of the interaction with the receptor.
Divergence from D4 Receptor SAR: The study also underscored the divergence in SAR for σ1 and D4 receptors, allowing for the design of selective ligands. For instance, certain substitutions on the N-benzyl group led to a significant increase in σ1 affinity with a concomitant decrease in D4 affinity.
The following table summarizes the binding affinities of selected (S)-1-substituted-3-hydroxypiperidine derivatives for the sigma-1 (σ1) and dopamine D4 receptors.
| Compound | N-Substituent | σ1 Ki (nM) | D4 Ki (nM) |
| 1 | Benzyl | 16 | 130 |
| 2 | 4-Fluorobenzyl | 7.9 | 110 |
| 3 | 4-Chlorobenzyl | 8.8 | 210 |
| 4 | 4-Methylbenzyl | 14 | 150 |
| 5 | 2-Naphthylmethyl | 3.2 | 230 |
Data sourced from a study on 3- and 4-hydroxypiperidine compounds as sigma 1 modulators. chemrxiv.org
Derivatives as Histamine H3 Receptor Antagonists
While specific SAR studies on this compound derivatives as histamine H3 receptor antagonists are not extensively documented in the provided context, related studies on 1-benzyl-4-hydroxypiperidine (B29503) derivatives offer valuable insights that can be extrapolated. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for cognitive and sleep-wake disorders.
A study on a series of 1-benzyl-4-(aminopropyloxy)piperidine and 1-benzyl-4-(5-aminopentyloxy)piperidine derivatives demonstrated that the 1-benzyl-4-hydroxypiperidine core is a viable scaffold for developing H3 receptor antagonists. nih.gov
Key Research Findings from Related Scaffolds:
Importance of the N-Benzyl Group: The N-benzyl group is a common feature in many H3 receptor antagonists, suggesting its role in anchoring the ligand to the receptor.
Ether Linkage at the Hydroxy Position: The conversion of the hydroxyl group into an ether linkage with a basic amine side chain was a key strategy to achieve high affinity. The length of the alkyloxy chain was found to be crucial, with a three-carbon or five-carbon linker often being optimal.
Substitution on the Benzyl Ring: Modifications to the benzyl ring can influence potency and selectivity.
The following table presents data for selected 1-benzyl-4-hydroxypiperidine derivatives and their affinity for the human histamine H3 receptor (hH3R).
| Compound | Linker and Terminal Group | hH3R pKi |
| 6 | 3-(Pyrrolidin-1-yl)propyloxy | 7.09 |
| 7 | 3-(Piperidin-1-yl)propyloxy | 6.78 |
| 8 | 5-(Pyrrolidin-1-yl)pentyloxy | 6.99 |
| 9 | 5-(Piperidin-1-yl)pentyloxy | 6.97 |
Data sourced from a study on 1-benzyl-4-hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists. nih.gov
These SAR studies underscore the versatility of the N-benzyl-hydroxypiperidine scaffold in medicinal chemistry. By systematically modifying its key structural features, researchers can fine-tune the pharmacological properties of the resulting derivatives to achieve high potency and selectivity for a variety of biological targets. The insights gained from these studies are crucial for the rational design of novel therapeutic agents.
Chromatographic Enantioseparation Techniques
Chromatography is a cornerstone of chiral analysis, relying on the differential distribution of enantiomers between a stationary phase and a mobile phase. The key to enantioseparation is the use of a chiral environment, most commonly a chiral stationary phase (CSP), which forms transient diastereomeric complexes with the enantiomers, leading to different retention times.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust method for the enantioseparation of chiral compounds, including piperidine derivatives. google.comepo.org The technique's efficacy hinges on the selection of an appropriate Chiral Stationary Phase (CSP) that can effectively discriminate between the (S) and (R) enantiomers of 1-Benzyl-3-hydroxypiperidine.
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are among the most successful and broadly applicable for resolving a wide range of chiral molecules. chromatographyonline.commdpi.com The separation mechanism involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure, result in different retention times for each enantiomer, allowing for their separation and quantification.
While specific, detailed HPLC methods for this compound are often proprietary, patent literature confirms the use of HPLC to monitor its racemization, indicating successful on-column separation of the enantiomers. google.comepo.org Method development for a new compound would typically involve screening a variety of CSPs and mobile phase compositions to achieve optimal resolution.
Table 1: Typical Parameters for HPLC Chiral Method Development
| Parameter | Description | Common Selections & Considerations |
|---|---|---|
| Chiral Stationary Phase (CSP) | The chiral column that enables enantiomeric recognition. | Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD), Pirkle-type phases. Selection is compound-dependent. chromatographyonline.com |
| Mobile Phase | The solvent system that carries the analyte through the column. | Normal-Phase (e.g., n-hexane/isopropanol) or Reverse-Phase (e.g., acetonitrile/water). mdpi.com |
| Modifier/Additive | Small amounts of acids, bases, or alcohols added to the mobile phase. | Improves peak shape and resolution by modifying analyte ionization and interaction with the CSP. |
| Flow Rate | The speed at which the mobile phase is pumped. | Typically 0.5 - 2.0 mL/min. Affects analysis time and separation efficiency. |
| Temperature | The operating temperature of the column. | Affects retention times and selectivity; usually controlled between 20-40 °C. mdpi.com |
| Detection | The method used to visualize the separated enantiomers. | UV-Vis Detector is common, set to a wavelength where the analyte absorbs light. |
Gas Chromatography (GC) for Chiral Analysis
Gas Chromatography (GC) is another powerful technique for the separation of volatile and thermally stable chiral compounds. gcms.cz For the analysis of molecules like 1-Benzyl-3-hydroxypiperidine, direct analysis may be possible, but often requires derivatization to increase volatility and thermal stability. nsf.gov
The separation is achieved using a capillary column coated with a chiral stationary phase. gcms.cz Most modern chiral GC columns incorporate derivatized cyclodextrins into a polysiloxane polymer matrix. gcms.cz The toroidal shape of the cyclodextrin (B1172386) molecule provides a chiral cavity into which one enantiomer fits better than the other, leading to differences in retention time. The choice of the specific cyclodextrin derivative is crucial for achieving separation. While GC is frequently used to monitor the purity of achiral N-benzyl-3-hydroxypiperidine during synthesis, its application for routine chiral purity analysis is also feasible, provided a suitable chiral column and conditions are established. patsnap.com
Table 2: Key Components of a Chiral GC System
| Component | Function in Chiral Analysis |
|---|---|
| Injector | Vaporizes the sample for introduction into the column. |
| Carrier Gas | Inert gas (e.g., Helium, Hydrogen) that acts as the mobile phase. |
| Chiral Capillary Column | A long, thin fused silica (B1680970) capillary coated with a CSP (e.g., derivatized cyclodextrin). gcms.cz |
| Oven | Controls the column temperature, often using a programmed temperature gradient to optimize separation. |
| Detector | Senses the analytes as they elute from the column (e.g., Flame Ionization Detector - FID). |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations
Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient, fast, and environmentally friendly technique for chiral separations. selvita.com It combines the advantages of both gas and liquid chromatography by using a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. selvita.com The low viscosity and high diffusivity of supercritical CO₂ allow for rapid separations and faster column equilibration compared to HPLC. selvita.com
SFC is particularly well-suited for preparative chiral separations due to the significant reduction in the use of toxic organic solvents. selvita.com The mobile phase is often modified with a small amount of an organic solvent, typically an alcohol like methanol (B129727) or ethanol, to modulate the elution strength. The same polysaccharide-based chiral stationary phases used in HPLC are predominantly used in SFC, demonstrating remarkable enantioselectivity. chromatographyonline.comresearchgate.net Research has shown that a small, curated set of complementary chiral columns can be used to resolve a very high percentage of chiral compounds, making SFC a powerful tool in drug discovery. chromatographyonline.com
Table 3: Comparison of SFC and HPLC for Chiral Separations
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Primary Mobile Phase | Supercritical CO₂ (non-toxic, non-flammable). selvita.com | Organic solvents (e.g., hexane, acetonitrile). |
| Solvent Consumption | Significantly lower organic solvent usage ("Green Chemistry"). selvita.com | High consumption of organic solvents. |
| Analysis Time | Typically 3-5 times faster due to low viscosity. selvita.com | Longer run times. |
| Separation Efficiency | High efficiency, often with sharper peaks. | Very high efficiency, but can be slower. |
| Column Equilibration | Very fast (2-5 minutes). | Slower (15-30+ minutes). |
| Cost | Lower solvent purchase and disposal costs. | Higher costs associated with solvents. |
Electrophoretic Enantioseparation Methods
Capillary electrophoresis techniques offer extremely high separation efficiencies and require minimal sample and reagent consumption. Separation is based on the differential migration of charged species in an electric field. For neutral or chiral analytes, modifications to the basic technique are required.
Capillary Electrophoresis (CE) for Chiral Resolution
Capillary Electrophoresis (CE) achieves chiral separations by adding a chiral selector to the background electrolyte (BGE). nih.gov As analytes migrate through the capillary, they interact with the chiral selector, forming transient diastereomeric complexes that have different mobilities, thus leading to separation.
Cyclodextrins and their derivatives are the most common chiral selectors used in CE. nih.gov For basic compounds like piperidine derivatives, sulfated cyclodextrins are particularly effective. nih.gov The degree of separation can be finely tuned by optimizing several parameters, including the type and concentration of the chiral selector, the pH of the BGE, the concentration of organic modifiers (like methanol), and the applied voltage. nih.gov In some advanced applications, the capillary wall itself can be coated with a charged polymer to alter or reverse the migration order of the enantiomers, which can be crucial for quantifying a minor enantiomeric impurity. mdpi.com
Table 4: Optimized CE Conditions for Chiral Separation of Piperazine (B1678402) Derivatives (A Related Class)
| Parameter | Optimized Condition |
|---|---|
| Chiral Selector | 34 mg/mL Sulfated β-cyclodextrin (S-β-CD) nih.gov |
| Background Electrolyte (BGE) | 100 mM Phosphate Buffer nih.gov |
| BGE pH | 6.0 nih.gov |
| Organic Modifier | 40% (v/v) Methanol nih.gov |
| Applied Voltage | 20 kV |
| Capillary Temperature | 25 °C |
Data derived from a study on related piperazine compounds, illustrating typical parameters. nih.gov
Micellar Electrokinetic Chromatography (MEKC) in Chiral Separations
Micellar Electrokinetic Chromatography (MEKC) is a mode of capillary electrophoresis that uses a surfactant, such as sodium deoxycholate, added to the BGE at a concentration above its critical micelle concentration. nih.gov This forms micelles, which act as a pseudo-stationary phase. Analytes can partition between the aqueous BGE and the hydrophobic core of the micelles.
For chiral separations, a chiral selector (such as a cyclodextrin derivative) is added to this micellar system. nih.govnih.gov The separation mechanism is complex, involving partitioning into the micelle and simultaneous interaction with the chiral selector. The enantiomeric resolution is highly dependent on factors such as the concentration of the chiral selector, the pH of the buffer, and the applied voltage. nih.gov Quality by Design (QbD) principles are often applied to systematically optimize these parameters to achieve a robust separation with the desired resolution. nih.gov In some cases, pre-column derivatization of the analyte may be employed to enhance its interaction with the separation system and improve detection. nih.gov
Table 5: Investigated Factors for Method Optimization in Chiral MEKC
| Factor | Range Investigated | Impact on Resolution |
|---|---|---|
| Chiral Selector Concentration (Maltodextrin) | 7.5 - 10% w/v | Strongest positive effect; higher concentration led to greater stereoselectivity. nih.gov |
| Background Electrolyte pH | 2 - 4 | Significant effect; optimal pH needed to balance analyte charge and interaction. nih.gov |
| Applied Voltage | 15 - 20 kV | Moderate effect; influences migration time and Joule heating. nih.gov |
Data derived from a Quality by Design study on the separation of amlodipine (B1666008) enantiomers. nih.gov
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing (S)-1-Benzyl-3-hydroxypiperidine with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts or resolution techniques. For example, asymmetric hydrogenation of ketone precursors (e.g., 1-benzyl-3-piperidone) using ruthenium-based catalysts can yield the (S)-enantiomer. Chiral HPLC or polarimetry should validate purity (>98% ee) .
- Key Data : Reported melting points and boiling points vary (e.g., 296.8±33.0°C at 760 mmHg in vs. 127-128°C/2mm for related compounds in ). Validate using differential scanning calorimetry (DSC) and gas chromatography (GC) .
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Analyze H and C NMR to confirm stereochemistry. The hydroxyl proton (3-OH) typically appears as a broad singlet (~1.5 ppm), while benzyl protons resonate at ~7.3 ppm (aromatic) and 3.5–4.0 ppm (CH) .
- Mass Spectrometry : Molecular ion peak at m/z 191.27 (CHNO) confirms molecular weight .
- IR : Hydroxyl stretch (~3200-3600 cm) and piperidine ring vibrations (1450-1600 cm) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation (UN 2811 hazard class in ).
- PPE : Wear nitrile gloves, chemical-resistant aprons, and goggles (per OSHA guidelines in ).
- Storage : Keep in sealed containers under inert gas (N) at 2-8°C to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point) of this compound?
- Methodological Answer : Discrepancies (e.g., boiling point ranges in vs. related analogs in ) may arise from impurities or measurement conditions. Use standardized methods:
- Boiling Point : Perform ebulliometry under controlled pressure (e.g., reduced pressure for heat-sensitive compounds) .
- Density : Compare experimental values (1.1±0.1 g/cm in ) with computational predictions (e.g., molecular dynamics simulations in ).
Q. What strategies optimize catalytic systems for asymmetric synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test chiral phosphine ligands (e.g., BINAP) with palladium or ruthenium catalysts to enhance enantioselectivity .
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., imine or enamine intermediates) .
- Yield Improvement : Adjust solvent polarity (e.g., THF vs. ethanol) and temperature gradients to minimize side reactions (e.g., over-reduction) .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation via HPLC-MS for oxidation byproducts (e.g., ketone derivatives) .
- pH-Dependent Stability : Prepare buffered solutions (pH 1-13) and quantify degradation kinetics using UV-Vis spectroscopy (λ~270 nm for aromatic absorption) .
Q. What analytical methods are effective in detecting trace impurities in this compound?
- Methodological Answer :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to separate enantiomeric impurities (<0.5%) .
- LC-MS/MS : Identify residual solvents (e.g., ethyl acetate) or synthetic intermediates (e.g., 1-benzyl-3-piperidone) with detection limits <10 ppm .
Data Contradiction and Validation
Q. How should researchers address conflicting toxicity data for this compound?
- Methodological Answer :
- In Silico Prediction : Use tools like TEST (Toxicity Estimation Software Tool) to estimate LD and compare with limited experimental data (e.g., "no known hazards" in vs. UN 6.1 classification in ) .
- In Vitro Assays : Conduct MTT assays on HepG2 cells to assess acute cytotoxicity, supplementing gaps in existing toxicological profiles .
Stereochemical and Synthetic Challenges
Q. What are the challenges in maintaining stereochemical integrity during large-scale synthesis?
- Methodological Answer :
- Racemization Risks : Avoid prolonged heating (>80°C) or acidic conditions that may epimerize the 3-hydroxyl group. Use mild reagents (e.g., NaBH instead of LiAlH) for reductions .
- Crystallization Control : Seed crystallization with enantiopure samples to prevent polymorphic shifts (e.g., hydrate vs. anhydrous forms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
